3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine typically involves the reaction of 4-methylpiperidine with appropriate alkylating agents under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic applications, although it is not currently used clinically.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may mimic or inhibit the action of natural neurotransmitters, thereby affecting signal transduction pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine
- 3-Methyl-2-(4-ethylpiperidin-1-yl)butan-1-amine
- 3-Methyl-2-(4-methylpiperidin-1-yl)pentan-1-amine
Uniqueness
3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
IUPAC Name |
3-methyl-2-(4-methylpiperidin-1-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(8-12)13-6-4-10(3)5-7-13/h9-11H,4-8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIPECFUQYPWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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